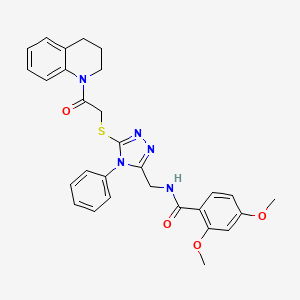

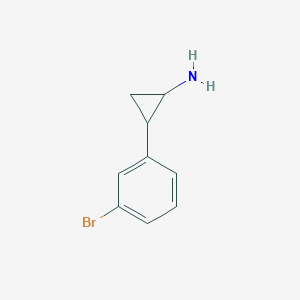

![molecular formula C15H11N7OS B3012189 N-(2-甲基苯并[d]噻唑-5-基)-6-(1H-1,2,4-三唑-1-基)吡啶-3-甲酰胺 CAS No. 1448046-16-9](/img/structure/B3012189.png)

N-(2-甲基苯并[d]噻唑-5-基)-6-(1H-1,2,4-三唑-1-基)吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not directly detailed in the provided papers. However, similar synthetic methods can be inferred from the synthesis of related compounds. For instance, the synthesis of a compound bearing a benzothiazole moiety involved the reaction between an amino benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of the compound might also involve the formation of an amide bond between a suitable benzothiazole derivative and a pyridazine carboxylic acid, possibly using coupling agents or activating reagents to facilitate the reaction.

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, as was done for a similar compound in the second paper . These techniques would provide detailed information about the molecular framework, including the positions of the substituents on the benzothiazole and pyridazine rings and the nature of the triazole linkage.

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For example, the amide bond could be hydrolyzed under acidic or basic conditions, and the triazole ring might participate in nucleophilic substitution reactions. The benzothiazole moiety could also be involved in electrophilic substitution reactions due to the electron-rich sulfur and nitrogen atoms in the heterocycle.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heterocycles would likely result in a compound with significant aromatic character, affecting its solubility, melting point, and stability. The compound's lipophilicity and pKa would be important for its biological activity, as seen in the third paper, where the electrostatic isopotential maps of heterocycles were related to anticonvulsant activity .

Analgesic, Antibacterial, Antifungal, and Anticancer Activities

Although the specific biological activities of N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide are not reported, related compounds have shown a range of biological activities. For instance, compounds with a quinazoline moiety were screened for analgesic activity , and a benzothiazole derivative exhibited antibacterial, antifungal, and anticancer activities . These studies suggest that the compound could also possess similar biological properties, which would be worth investigating in future research.

科学研究应用

合成和药理应用

N-(2-甲基苯并[d]噻唑-5-基)-6-(1H-1,2,4-三唑-1-基)吡啶-3-甲酰胺及其衍生物已在药物化学领域得到广泛研究。研究重点是合成各种类似物并评估其药理特性。例如,研究报告了合成具有此结构的化合物的潜在镇痛和降压活性。一项研究讨论了具有相似部分的吡唑和三唑的合成和镇痛活性,其中涉及几个化学反应步骤和随后的镇痛活性筛选(Saad、Osman 和 Moustafa,2011)。另一项研究重点是合成硫代半氨基甲酰肼、三唑和席夫碱作为抗高血压 α 受体阻滞剂(Abdel-Wahab、Mohamed、Amr 和 Abdalla,2008)。

在杂环化学中的应用

这种化合物的多功能性在杂环化学中进一步得到证明,在杂环化学中它用作合成各种杂环化合物的构建块。该领域的研究包括合成取代的咪唑并[1,5-a]吡嗪,这对于开发新药很有价值(Board 等人,2009)。此外,烯胺酮的合成及其在产生具有抗肿瘤和抗菌活性的取代吡唑中的应用突出了该化合物在开发新治疗剂中的潜力(Riyadh,2011)。

在材料科学中的应用

在材料科学中,该化合物的衍生物因其在染色聚酯纤维以及抗菌和抗肿瘤活性方面的潜力而受到探索。一个例子是合成新型杂环芳基单偶氮有机化合物,用于染色聚酯织物,并具有额外的生物医学应用(Khalifa、Abdel‐Hafez、Gobouri 和 Kobeasy,2015)。

作用机制

Target of Action

Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

It is suggested that similar compounds bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.

Biochemical Pathways

Given the potential interaction with tubulin, it is likely that this compound affects pathways related to cell division and possibly apoptosis .

Result of Action

Similar compounds have been found to induce apoptosis in certain cancer cell lines , suggesting that this compound may have similar effects.

属性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7OS/c1-9-18-12-6-10(2-4-13(12)24-9)19-15(23)11-3-5-14(21-20-11)22-8-16-7-17-22/h2-8H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEMBNQAUIGLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

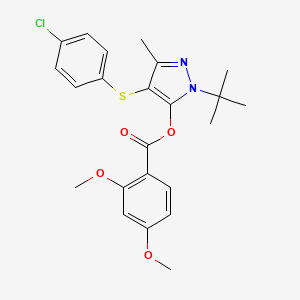

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

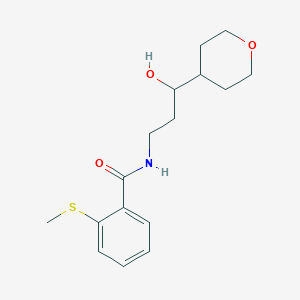

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)

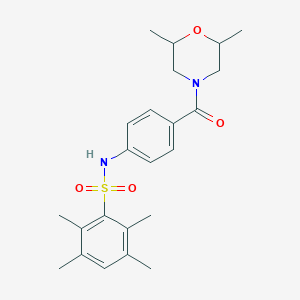

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)